2,4-Dimethylcyclohexane-1-carbaldehyde
Overview
Description
2,4-Dimethylcyclohexane-1-carbaldehyde is an organic compound with the molecular formula C₉H₁₆O. It is a derivative of cyclohexane, where two methyl groups are attached to the second and fourth carbon atoms, and an aldehyde group is attached to the first carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dimethylcyclohexane-1-carbaldehyde can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with methyl iodide in the presence of a strong base, followed by oxidation of the resulting 2,4-dimethylcyclohexanol to form the aldehyde. The reaction conditions typically include:
Alkylation: Cyclohexanone, methyl iodide, and a strong base such as sodium hydride or potassium tert-butoxide.
Oxidation: The use of oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO₃) in an acidic medium.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum on carbon can be used to facilitate the hydrogenation and subsequent oxidation steps.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or nitric acid (HNO₃).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The methyl groups can undergo halogenation or other substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), nitric acid (HNO₃), or chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂).
Major Products Formed
Oxidation: 2,4-Dimethylcyclohexane-1-carboxylic acid.
Reduction: 2,4-Dimethylcyclohexane-1-methanol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2,4-Dimethylcyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-dimethylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The compound’s reactivity is influenced by the steric and electronic properties of the cyclohexane ring and the substituents.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylcyclohexanol: Similar structure but with a hydroxyl group instead of an aldehyde.
2,4-Dimethylcyclohexane-1-carboxylic acid: The aldehyde group is oxidized to a carboxylic acid.
2,4-Dimethylcyclohexane: Lacks the aldehyde group, making it less reactive.
Uniqueness
2,4-Dimethylcyclohexane-1-carbaldehyde is unique due to the presence of both methyl groups and the aldehyde functional group, which confer specific reactivity and properties. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
2,4-dimethylcyclohexane-1-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-7-3-4-9(6-10)8(2)5-7/h6-9H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLOASXVBUNPTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)C)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589661 | |
Record name | 2,4-Dimethylcyclohexane-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103263-27-0 | |
Record name | 2,4-Dimethylcyclohexane-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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